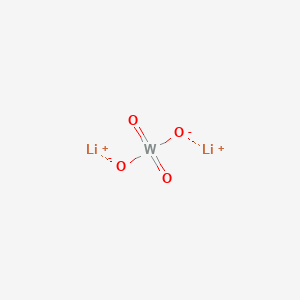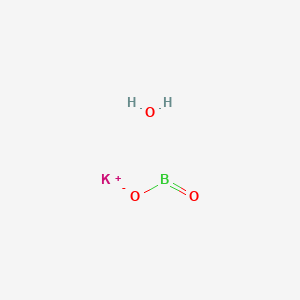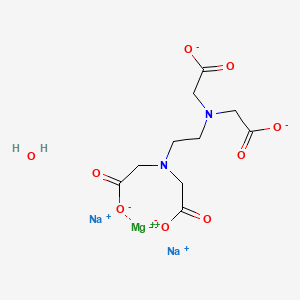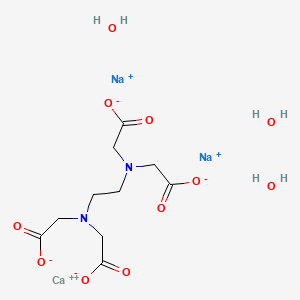
ZnBr2 water
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bromide (ZnBr₂) is an inorganic compound composed of zinc and bromine. It is a colorless salt that is highly soluble in water, forming acidic solutions. Zinc bromide shares many properties with zinc chloride, including high solubility in organic solvents. It is hygroscopic and forms a dihydrate (ZnBr₂·2H₂O) when exposed to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc bromide can be synthesized through several methods:
-
Reaction with Hydrobromic Acid: : Zinc oxide or zinc metal reacts with hydrobromic acid to form zinc bromide dihydrate.
Equation: ZnO + 2 HBr + H₂O → ZnBr₂·2H₂O
Equation: Zn + 2 HBr → ZnBr₂ + H₂
-
Dehydration: : The anhydrous form of zinc bromide can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine.
Equation: ZnBr₂·2H₂O → ZnBr₂ (anhydrous) + 2 H₂O
Equation: Zn + Br₂ → ZnBr₂
-
Sublimation: : Sublimation in a stream of hydrogen bromide also yields the anhydrous form of zinc bromide .
Industrial Production Methods
Industrially, zinc bromide is produced by reacting zinc oxide or zinc carbonate with hydrobromic acid. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Zinc bromide undergoes various chemical reactions, including:
Substitution Reactions: Zinc bromide can act as a Lewis acid, facilitating substitution reactions in organic synthesis.
Complex Formation: It forms complexes with various ligands, enhancing its reactivity in different chemical environments.
Common Reagents and Conditions
Lewis Acids: Zinc bromide is commonly used as a Lewis acid in organic reactions.
Major Products Formed
Scientific Research Applications
Chemistry
Catalysis: Zinc bromide is used as a catalyst in organic synthesis due to its Lewis acid properties.
Battery Technology: It serves as the electrolyte in zinc bromide batteries, which are used for energy storage.
Biology and Medicine
Pharmaceuticals: Zinc bromide is explored for its potential use in drug formulations due to its reactivity and solubility properties.
Industry
Mechanism of Action
Zinc bromide exerts its effects primarily through its Lewis acid properties. It can accept electron pairs from donor molecules, facilitating various chemical reactions. In zinc bromide batteries, zinc ions are deposited at the negative electrode, while bromine is evolved at the positive electrode, enabling energy storage and release .
Comparison with Similar Compounds
Similar Compounds
- Zinc Chloride (ZnCl₂)
- Zinc Iodide (ZnI₂)
- Cadmium Bromide (CdBr₂)
Comparison
- Solubility : Zinc bromide is highly soluble in water and organic solvents, similar to zinc chloride but more so than zinc iodide.
- Reactivity : Zinc bromide’s reactivity as a Lewis acid is comparable to zinc chloride, making it useful in similar catalytic applications.
- Applications : While zinc chloride is widely used in galvanizing and as a flux, zinc bromide’s high density makes it particularly valuable in the oil and gas industry .
Zinc bromide’s unique combination of high solubility, reactivity, and density distinguishes it from other zinc halides, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
zinc;dibromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFGPANTDSVNPE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Zn+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H2OZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














